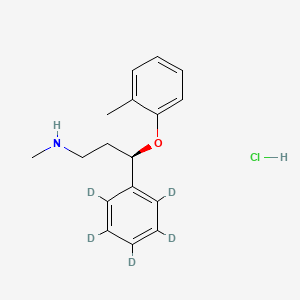

(R)-(-)-Atomoxetine-D5 HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-(-)-Atomoxetine-D5 Hydrochloride is a deuterated form of ®-(-)-Atomoxetine Hydrochloride, a selective norepinephrine reuptake inhibitor. This compound is primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). The deuterium labeling in ®-(-)-Atomoxetine-D5 Hydrochloride helps in pharmacokinetic studies by providing a stable isotope for tracing the metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Atomoxetine-D5 Hydrochloride involves several steps:

Starting Material: The synthesis begins with the preparation of the deuterated intermediate.

Formation of the Intermediate: The intermediate is synthesized through a series of reactions, including alkylation and reduction.

Final Step: The final step involves the conversion of the intermediate to ®-(-)-Atomoxetine-D5 Hydrochloride through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-(-)-Atomoxetine-D5 Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-(-)-Atomoxetine-D5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Treatment of ADHD

Atomoxetine, including its deuterated form, is primarily indicated for the treatment of ADHD in children, adolescents, and adults. Clinical studies have demonstrated significant improvements in ADHD symptoms such as inattention, hyperactivity, and impulsivity after 24 weeks of treatment. For instance, a study showed reductions in ADHD severity scores and improvements in quality of life metrics among adult patients treated with atomoxetine .

Impact on High-Risk Behaviors

In adolescents with ADHD, atomoxetine has been shown to reduce high-risk behaviors associated with the disorder. A study involving 267 patients revealed that after 40 weeks of treatment, there were significant improvements in behaviors such as tobacco use and unhealthy dietary habits . This highlights atomoxetine's role not only in managing ADHD symptoms but also in promoting healthier lifestyles.

Absorption and Metabolism

(R)-(-)-Atomoxetine-D5 HCl exhibits a pharmacokinetic profile similar to that of standard atomoxetine. It is rapidly absorbed with peak plasma concentrations occurring approximately 1.5 hours post-dose. The drug follows a two-compartment model for plasma concentration with a mean terminal half-life of about 4 hours . This rapid absorption allows for timely therapeutic effects.

Safety Profile

Long-term studies indicate that atomoxetine has an acceptable safety profile when used for treating ADHD. Common side effects include minor increases in blood pressure and heart rate; however, serious adverse events are rare . Monitoring is recommended for patients with pre-existing cardiovascular conditions.

Special Populations

Atomoxetine's dosage may need adjustment based on individual metabolic profiles, particularly for patients who are poor metabolizers due to genetic variations affecting the CYP2D6 enzyme . Additionally, considerations for hepatic impairment are crucial, as increased exposure can occur in patients with moderate to severe liver dysfunction.

Neuropharmacological Studies

This compound serves as a valuable tool in research settings to study the neuropharmacological effects of norepinephrine modulation on cognitive functions and behavior . Its unique isotopic labeling allows researchers to trace metabolic pathways and interactions within the brain more effectively.

Clinical Trials

Ongoing clinical trials continue to evaluate the efficacy of atomoxetine in various populations, including those with comorbid psychiatric disorders or varying degrees of ADHD severity . These studies aim to refine treatment protocols and enhance patient outcomes.

Mechanism of Action

®-(-)-Atomoxetine-D5 Hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in attention and behavior regulation. This inhibition increases the levels of norepinephrine in the synaptic cleft, enhancing neurotransmission and improving symptoms of ADHD. The molecular targets include norepinephrine transporters, and the pathways involved are related to the modulation of synaptic transmission.

Comparison with Similar Compounds

Similar Compounds

Atomoxetine Hydrochloride: The non-deuterated form of the compound, used for similar therapeutic purposes.

Methylphenidate: Another medication used to treat ADHD, with a different mechanism of action.

Amphetamine: A stimulant used in the treatment of ADHD, with a broader spectrum of action.

Uniqueness

®-(-)-Atomoxetine-D5 Hydrochloride is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking of the drug’s metabolic pathways. This labeling also helps in reducing the rate of metabolic degradation, potentially leading to improved efficacy and safety profiles.

Biological Activity

(R)-(-)-Atomoxetine-D5 HCl is a deuterated form of atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical efficacy.

Pharmacokinetics

Atomoxetine's pharmacokinetic profile is influenced significantly by genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme. The following table summarizes key pharmacokinetic parameters:

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |

|---|---|---|

| Bioavailability | ~63% | ~94% |

| Time to Maximum Concentration (Tmax) | 1-2 hours | 2.5 hours |

| Half-life | 3-5.6 hours | 21.6 hours |

| Peak Plasma Concentration (Cmax) | ~350 ng/ml | Higher due to slower elimination |

| Clearance Rate | 0.27-0.67 L/h/kg | Reduced clearance |

The variability in metabolism can lead to significant differences in drug exposure among individuals, with poor metabolizers experiencing higher plasma concentrations and prolonged effects due to slower clearance rates .

Atomoxetine primarily functions by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This mechanism is thought to enhance cognitive functions and alleviate symptoms associated with ADHD. Additionally, studies have shown that atomoxetine may also influence histamine release in the brain, further contributing to its cognitive-enhancing properties .

Histamine Release and Cognitive Function

Research indicates that atomoxetine enhances histamine release in the prefrontal cortex, a region critical for attention and executive function. In an animal model using spontaneously hypertensive rats (SHR), atomoxetine treatment was associated with improved performance in learning tasks, suggesting a link between histamine neurotransmission and cognitive enhancement .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of atomoxetine in reducing ADHD symptoms over time. A notable study reported that patients treated with atomoxetine showed significant reductions in ADHD symptoms as measured by the Conners Adult ADHD Rating Scales (CAARS):

| Time on Treatment (weeks) | Atomoxetine LS Mean Change | Placebo LS Mean Change | Effect Size |

|---|---|---|---|

| 1 | -7.5 | -5.3 | 0.28 |

| 4 | -13.19 | -8.84 | 0.45 |

| 26 | -15.42 | -9.71 | 0.52 |

These results indicate that the therapeutic effects of atomoxetine increase over time, with moderate effect sizes observed at longer treatment durations .

Case Studies

A review of multiple case studies highlights the variability in response to atomoxetine based on genetic factors:

- Case Study 1 : A patient identified as a poor metabolizer exhibited significantly higher plasma levels of atomoxetine, leading to enhanced therapeutic effects but also increased side effects.

- Case Study 2 : In contrast, an extensive metabolizer experienced suboptimal symptom control at standard dosing due to rapid clearance of the drug.

These cases underscore the importance of personalized medicine approaches when prescribing atomoxetine, particularly considering CYP2D6 genotyping to optimize dosing strategies .

Properties

Molecular Formula |

C17H22ClNO |

|---|---|

Molecular Weight |

296.8 g/mol |

IUPAC Name |

(3R)-N-methyl-3-(2-methylphenoxy)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i3D,4D,5D,9D,10D; |

InChI Key |

LUCXVPAZUDVVBT-FANMHSPRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=CC=C2C)[2H])[2H].Cl |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.